molecular formula C9H6Br2 B2595911 1-BROMO-2-(3-BROMOPROP-1-YN-1-YL)BENZENE CAS No. 1228107-22-9

1-BROMO-2-(3-BROMOPROP-1-YN-1-YL)BENZENE

Cat. No.: B2595911
CAS No.: 1228107-22-9
M. Wt: 273.955
InChI Key: AOMBQBHXXQGYHS-UHFFFAOYSA-N
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Description

1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene (CAS: 1333171-42-8, molecular formula: C₉H₆Br₂) is a di-substituted aromatic compound featuring a bromine atom at the benzene ring’s position 1 and a 3-bromopropynyl group at position 2. The propynyl moiety introduces a rigid, linear geometry due to its carbon-carbon triple bond, while the two bromine atoms enhance its reactivity as a substrate in cross-coupling reactions or electrophilic substitutions . This compound is synthesized via palladium-catalyzed coupling reactions, as exemplified by methods involving 1-bromo-2-iodobenzene, copper iodide, and PdCl₂(PPh₃)₂ in THF with triethylamine . Its applications span organic synthesis, particularly in constructing complex architectures for pharmaceuticals or agrochemicals.

Properties

IUPAC Name

1-bromo-2-(3-bromoprop-1-ynyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMBQBHXXQGYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CCBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(prop-1-yn-1-yl)benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the addition of bromine atoms to the alkyne and benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product. The use of automated systems can also reduce the risk of handling hazardous bromine reagents.

Chemical Reactions Analysis

Substitution Reactions

The bromine atoms at both the aromatic ring and propargyl position undergo nucleophilic substitution under controlled conditions:

  • Aromatic bromine substitution : Reacts with amines (e.g., pyrrolidine) in THF at 60°C to form aryl amines.

  • Propargyl bromine substitution : Participates in Sonogashira coupling with terminal alkynes using Pd(PPh₃)₄/CuI catalysts to form extended π-conjugated systems.

Example Reaction Table :

ReagentConditionsProductYieldSource
PyrrolidineTHF, 60°C, 12h2-(3-Bromoprop-1-yn-1-yl)aniline78%
PhenylacetylenePd(PPh₃)₄, CuI, Et₃N1-Phenylethynyl-2-(propynyl)benzene85%

Cycloaddition and Aryne Chemistry

The compound serves as a precursor for strained arynes under fluoride-induced dehydrohalogenation. In CO₂ atmospheres, it participates in three-component couplings:

Three-Component Coupling Protocol :

  • Reactants : 1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene, cinnamyl bromide, CO₂

  • Catalyst : KF/18-crown-6 in trifluorotoluene

  • Conditions : -10°C → 10°C, 12h, 1 atm CO₂

  • Product : α,β-Unsaturated cyclic carbonate derivatives

  • Yield : 52–69% (temperature-dependent optimization)

Optimization Data :

EntryKF (equiv)18-Crown-6 (equiv)Temp (°C)Yield (%)
1444652
2441069
344064

Radical-Mediated Reactions

Under UV light or radical initiators (e.g., AIBN), the propargyl C–Br bond undergoes homolytic cleavage to generate propargyl radicals. These intermediates dimerize or add to alkenes:

  • Dimerization : Forms 1,4-diyne derivatives in hexane (70% yield).

  • Alkene addition : Reacts with styrene to form allylated products (55% yield).

Oxidation and Reduction

  • Oxidation : Ozonolysis of the alkyne moiety yields carboxylic acid derivatives.

  • Reduction : Hydrogenation over Lindlar catalyst selectively reduces the alkyne to cis-alkene (92% yield).

Complexation with Transition Metals

The alkyne group coordinates to metals like Cu(I) and Pd(0), forming complexes used in catalytic cycles. For example:

  • Cu(I) complex : Enhances alkyne protection/deprotection efficiency in multistep syntheses.

Stability and Handling

  • Thermal stability : Decomposes above 150°C, releasing HBr .

  • Storage : Requires inert atmosphere (-20°C) to prevent alkyne polymerization .

This compound’s dual reactivity (aromatic halogen + propargyl bromide) makes it valuable for synthesizing complex architectures in materials science and pharmaceuticals .

Scientific Research Applications

Organic Synthesis

This compound serves as a significant building block in organic chemistry. It is utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The presence of multiple reactive sites allows for various chemical modifications, facilitating the development of new compounds with desired properties .

Medicinal Chemistry

In medicinal chemistry, 1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene is investigated for its potential therapeutic properties. Studies have indicated that derivatives of this compound may exhibit anticancer and antimicrobial activities. For instance, its derivatives have been explored for their effectiveness against specific cancer cell lines, highlighting its role in drug discovery .

Biological Research

The compound is also relevant in biological studies as a precursor for bioactive compounds. Researchers are exploring its role in developing agents that target specific biological pathways, contributing to advancements in understanding disease mechanisms and therapeutic interventions .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of this compound derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .

Case Study 2: Synthesis of Bioactive Compounds

Another research project utilized this compound as a precursor to synthesize novel isoquinoline derivatives. These derivatives exhibited promising biological activity, suggesting that this compound can be effectively employed in creating new therapeutic agents .

Mechanism of Action

The mechanism by which 1-bromo-2-(3-bromoprop-1-yn-1-yl)benzene exerts its effects depends on the specific application. In biological systems, it can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

  • 1-Bromo-3-(3-bromoprop-1-yn-1-yl)benzene (CAS: BD01043937): This positional isomer substitutes bromine and the propynyl group at positions 1 and 3, respectively.
  • 1-Bromo-4-[(1E)-3-bromo-1-propen-1-yl]benzene (CAS: 124854-99-5): The propenyl group (C=C) at position 4 introduces geometric isomerism (E/Z). The reduced bond order (double vs. triple bond) lowers electron-withdrawing effects, impacting its utility in Suzuki-Miyaura couplings .

Substituent Variations

  • 1-Bromo-2-(3-bromopropyl)benzene : Replacing the propynyl group with a saturated propyl chain eliminates conjugation with the aromatic ring, reducing electrophilicity. This compound is synthesized via column chromatography (hexane) from 3-(2-bromophenyl)propan-1-ol, yielding a colorless oil .
  • 1-(3-Bromoprop-1-ynyl)-2-methylbenzene (CAS: 35851-22-0): A methyl group at position 2 increases steric bulk, hindering reactions at the benzene ring. The propynyl-bromine moiety retains utility in Sonogashira couplings .

Halogen-Substituted Analogues

  • 1-(3-Bromopropyl)-2-chlorobenzene : Chlorine at position 2 reduces electronegativity compared to bromine, altering regioselectivity in Friedel-Crafts alkylations. Synthesized similarly to its bromo counterpart, this compound exhibits lower polarity .
  • 1-Bromo-2-(difluoromethoxy)benzene (CAS: 175278-33-8): The difluoromethoxy group (-OCF₂) introduces strong electron-withdrawing effects, enhancing stability toward electrophilic attack. This compound is a key intermediate in agrochemical synthesis .

Physical and Chemical Properties Comparison

Compound Name Molecular Formula Boiling Point/°C Key Reactivity Reference
1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene C₉H₆Br₂ N/A High reactivity in cross-coupling (Sonogashira)
1-Bromo-2-(3-bromopropyl)benzene C₉H₁₀Br₂ N/A SN2 substitutions, lower electrophilicity
1-Bromo-2-(cyclopentyloxy)benzene C₁₁H₁₃BrO N/A Enhanced steric hindrance, limited ring substitutions
1-((but-3-yn-1-yloxy)methyl)benzene C₁₁H₁₂O 65 @ 1.0 mmHg Utilized in etherification reactions

Biological Activity

1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene is a brominated aromatic compound with potential biological activity. Its structure includes a bromobenzene moiety substituted with a 3-bromoprop-1-yne group, which may confer unique chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The compound's IUPAC name is this compound, and its molecular formula is C₉H₆Br₂. It has a molecular weight of approximately 263.95 g/mol. The compound is typically stored at -20°C and has a purity of around 96% .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Grignard Reaction : Utilizing brominated precursors and propargyl bromides to form the desired alkyne-substituted benzene.
  • Sonogashira Coupling : A palladium-catalyzed cross-coupling reaction that can effectively introduce the alkyne functionality into the aromatic ring .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant inhibitory activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 4 μg/mL, indicating potent antimicrobial effects .

Anticancer Activity

There is emerging evidence suggesting that brominated aromatic compounds exhibit anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways. For example, multi-substituted benzene derivatives have been reported to exhibit cytotoxic effects against ovarian and prostate cancer cell lines .

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Compounds with bromine substituents can enhance ROS production, leading to cellular stress and apoptosis in tumor cells.
  • Inhibition of Enzymatic Pathways : Brominated compounds often interact with enzymes involved in cell proliferation and survival, disrupting normal cellular functions.

Case Studies

A study involving the synthesis and biological evaluation of brominated compounds demonstrated that certain derivatives could effectively inhibit the growth of resistant bacterial strains. The results showed that modifications in the alkyl chain length or substitution pattern significantly impacted their antimicrobial potency .

Table: Summary of Biological Activities

Activity TypeMIC (µg/mL)Target OrganismsReference
Antimicrobial1 - 4S. aureus, E. coli
AnticancerVariesOvarian cancer cell lines
Apoptosis InductionN/AVarious cancer cell lines

Q & A

Q. Can this compound serve as a monomer for conductive polymers?

  • Potential: The propargyl group undergoes oxidative polymerization with FeCl₃, forming poly(arylacetylene) films with conductivity ~10⁻³ S/cm. Applications in organic electronics are being explored .

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